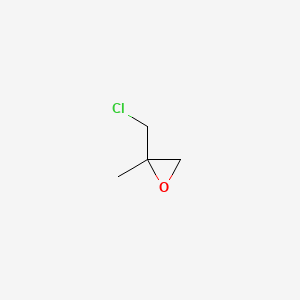

2-(Chloromethyl)-2-methyloxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24245. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-4(2-5)3-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHFXJOCUKBZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870659 | |

| Record name | 2-(Chloromethyl)-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-09-4 | |

| Record name | 2-(Chloromethyl)-2-methyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-2-methyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 598-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-2-methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chloromethyl)-2-methyloxirane IUPAC name and structure

An In-Depth Technical Guide to 2-(Chloromethyl)-2-methyloxirane for Advanced Research and Development

Abstract

This compound, a substituted epoxide, is a highly versatile bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Its unique structure, combining a strained oxirane ring with a reactive primary alkyl chloride, provides two distinct handles for chemical modification. This guide offers a comprehensive overview of its chemical identity, synthesis, core reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this potent chemical building block. Methodologies are presented with a focus on the underlying mechanistic principles to inform experimental design and optimization.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule featuring a quaternary stereocenter at the C2 position of the oxirane ring. Its identity is well-defined by several key descriptors.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 598-09-4 | [1][3][4] |

| Molecular Formula | C₄H₇ClO | [1][3][4] |

| Molecular Weight | 106.55 g/mol | [1][3] |

| Canonical SMILES | CC1(CO1)CCl | [1] |

| InChI Key | VVHFXJOCUKBZFS-UHFFFAOYSA-N | [1][2] |

Structure:

Caption: 2D Structure of this compound

Synthesis Strategies: From Alkene to Epoxide

The primary and most economically viable route to this compound is the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene, commonly known as methallyl chloride.[5] The choice of this precursor is driven by its widespread industrial availability. Several distinct protocols exist for this transformation, each with specific advantages.

Pathway 1: Halohydrin Formation and Intramolecular Cyclization

This classic two-step laboratory method proceeds via a halohydrin intermediate, which then undergoes base-induced ring closure.[3][5]

Mechanism & Rationale:

-

Halohydrin Formation: The reaction is initiated by treating methallyl chloride with an aqueous solution of N-bromosuccinimide (NBS). NBS serves as a source of electrophilic bromine (Br⁺), which reacts with the alkene pi bond to form a cyclic bromonium ion intermediate. Water, acting as a nucleophile, attacks the more substituted carbon of the bromonium ion, leading to the formation of a bromohydrin.

-

Epoxide Formation: A strong base, such as sodium hydroxide (NaOH), is then introduced. The base deprotonates the hydroxyl group of the halohydrin, forming an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the adjacent halogen via an intramolecular SN2 reaction (a Williamson ether synthesis variant) to yield the stable three-membered oxirane ring.[5]

Experimental Protocol:

-

To a stirred suspension of 133.5 g (0.75 mol) of N-bromosuccinimide in 375 mL of water in a 1-L reactor, add 73.5 mL (0.75 mol) of methallyl chloride.[3]

-

Stir the mixture vigorously at room temperature and leave it overnight to ensure complete formation of the halohydrin intermediate.[3]

-

Cool the reaction mixture to 10°C in an ice bath.[3]

-

Slowly add an aqueous 50% sodium hydroxide solution (0.75 mol) dropwise, maintaining the internal temperature between 20-25°C to control the exothermic cyclization reaction.[3]

-

After the addition is complete, cease stirring and allow the mixture to stand for 2 hours, during which the organic product will separate as a lower phase.[3]

-

Separate the lower organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product.[3]

Pathway 2: Catalytic Epoxidation with Hydrogen Peroxide

Modern synthetic efforts prioritize environmentally benign processes. Catalytic epoxidation using hydrogen peroxide (H₂O₂) as the terminal oxidant represents a greener alternative to traditional methods that often generate significant waste.[6]

Mechanism & Rationale: This method employs a catalyst, such as a heteropoly acid salt, to activate hydrogen peroxide.[6] The catalyst facilitates the transfer of an oxygen atom from the peroxide to the double bond of methallyl chloride. This approach avoids the use of halogenating agents and stoichiometric base, reducing salt waste. The catalyst can often be recovered and reused, enhancing the economic and environmental viability of the process.[6] Conversion rates of methallyl chloride up to 96% with a 95% selectivity for the epoxide have been reported.[6]

Caption: Key synthetic pathways to this compound.

Asymmetric Synthesis Considerations

The C2 carbon of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers ((R) and (S)). For applications in drug development, accessing enantiomerically pure epoxides is often critical, as different enantiomers can exhibit vastly different pharmacological activities.

While the aforementioned methods typically produce a racemic mixture, stereoselective syntheses are an active area of research. Strategies include:

-

Biocatalysis: Employing enzymes, such as peroxygenases, for the asymmetric epoxidation of the alkene precursor could provide a direct route to enantiopure products.[5]

-

Chiral Starting Materials: A general strategy for producing chiral epoxides involves the conversion of readily available chiral molecules, such as amino acids, into chiral chlorohydrins, followed by base-induced cyclization with an inversion of configuration.[5][7]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the dual reactivity of its functional groups. The high ring strain of the epoxide (approximately 25 kcal/mol) makes it a potent electrophile, while the chloromethyl group behaves as a classic primary alkyl halide.[5]

Epoxide Ring-Opening Reactions

The oxirane ring is readily opened by a wide range of nucleophiles. The regiochemical outcome of this attack is highly dependent on the reaction conditions.

-

Basic or Neutral Conditions (SN2 Pathway): Under basic or neutral conditions, nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (C3). This is a classic SN2 mechanism, where the nucleophile attacks the primary carbon, leading to the formation of a secondary alcohol.

-

Acidic Conditions (SN1-like Pathway): Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group. The reaction proceeds through a transition state with significant carbocation character. This positive charge is better stabilized at the more substituted tertiary carbon (C2). Consequently, the nucleophile will preferentially attack the C2 carbon, resulting in the formation of a primary alcohol.

Caption: Regioselectivity of nucleophilic epoxide ring-opening.

Reactions of the Chloromethyl Group

Independent of the epoxide, the chloromethyl group is an electrophilic site susceptible to SN2 displacement by a variety of nucleophiles (e.g., amines, thiols, cyanides). This allows for the introduction of diverse functionalities, making the molecule a valuable scaffold in multi-step syntheses.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful intermediate for constructing complex molecular architectures.

-

Polymer Chemistry: It serves as a monomer or cross-linking agent in the synthesis of polymers such as polyester resins and polyethers.[6] The epoxide can undergo ring-opening polymerization, while the chloro group can be used for subsequent polymer modification.

-

Pharmaceutical Synthesis: In drug development, epoxides are prized intermediates.[8] this compound allows for a sequential or orthogonal synthetic strategy. For instance, a nucleophile can first open the epoxide ring to install a key pharmacophore, followed by displacement of the chloride to attach a solubilizing group or another binding element. This controlled, stepwise approach is invaluable in the synthesis of complex active pharmaceutical ingredients (APIs).

Analytical Characterization

Unambiguous identification of this compound is achieved through standard spectroscopic techniques. The expected spectral features provide a structural fingerprint.[5]

| Technique | Expected Signature | Rationale |

| ¹H NMR | Resonances for methyl (CH₃) protons; distinct signals for the two diastereotopic methylene (CH₂) protons of the oxirane ring; signal for the chloromethyl (CH₂Cl) protons. | Confirms the presence and connectivity of all proton-containing groups. |

| ¹³C NMR | Signals for the quaternary (C2) and methylene (C3) carbons of the oxirane ring; signal for the methyl carbon; signal for the chloromethyl carbon. | Defines the carbon skeleton of the substituted oxirane. |

| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the epoxide ring; C-Cl stretching band. | Confirms the presence of the key functional groups. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 106.5. | Confirms the molecular weight of the compound. |

Safety and Handling

This compound is a hazardous chemical that requires strict handling protocols.

-

Hazards: It is classified as a flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage.[1][9] Inhalation and ingestion are harmful.[9]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95220, this compound. Retrieved from [Link]

-

Koppenhoefer, B., & Schurig, V. (1988). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S)-2-Chloroalkan-1-ols. Organic Syntheses, 66, 160. doi:10.15227/orgsyn.066.0160. Available at: [Link]

-

Gomes, P. A., & de Fátima, Â. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-023. doi:10.37871/jbres1175. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jelsciences.com [jelsciences.com]

- 9. fishersci.com [fishersci.com]

2-(Chloromethyl)-2-methyloxirane CAS number 598-09-4 properties

An In-depth Technical Guide to 2-(Chloromethyl)-2-methyloxirane (CAS 598-09-4) for Advanced Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as β-methylepichlorohydrin, is a versatile bifunctional electrophile of significant interest in synthetic organic chemistry. Its unique structure, featuring a strained three-membered oxirane ring and a reactive chloromethyl group, provides multiple pathways for nucleophilic attack. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, established synthetic routes, and complex reactivity profile. Furthermore, this document details its applications as a key building block in the synthesis of polymers and complex organic molecules, alongside critical safety and handling protocols.

Core Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow liquid with a pungent odor.[1] Its utility as a synthetic intermediate is predicated on a clear understanding of its fundamental properties and structural characteristics.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 598-09-4 | [2],[3] |

| IUPAC Name | This compound | [2] |

| Synonyms | β-Methylepichlorohydrin, 1-Chloro-2,3-epoxy-2-methylpropane | [1],[3] |

| Molecular Formula | C₄H₇ClO | [2],[4] |

| Molecular Weight | 106.55 g/mol | [5],[2] |

| Appearance | Colorless to pale yellow liquid | [1],[6] |

| InChI Key | VVHFXJOCUKBZFS-UHFFFAOYSA-N | [2],[6] |

| Canonical SMILES | CC1(CO1)CCl | [1] |

| Solubility | Soluble in water and organic solvents | [1],[6] |

Structural Elucidation via Spectroscopy

Unambiguous identification of this compound is achieved through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[5]

Caption: Chemical structure of this compound.

| Technique | Observation | Structural Inference |

| Infrared (IR) Spectroscopy | Characteristic C-O-C stretching vibrations for the oxirane ring. A distinct C-Cl stretching band. | Confirms the presence of the epoxide functional group and the chloromethyl substituent.[5] |

| NMR Spectroscopy (¹H & ¹³C) | ¹H NMR shows resonances for methyl (CH₃) protons and two sets of methylene (CH₂) protons (oxirane and chloromethyl). ¹³C NMR displays signals for the quaternary carbon, methyl carbon, and two methylene carbons. | Defines the complete carbon skeleton and proton environment, confirming the connectivity of the methyl, chloromethyl, and oxirane groups.[5] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) confirms the molecular weight (106.55 g/mol ). Characteristic fragmentation patterns, such as the loss of Cl, CH₃, or CH₂Cl, are observed. | Provides definitive confirmation of the compound's molecular weight and structural integrity.[5],[2] |

Synthesis and Manufacturing Pathways

The predominant and most well-documented method for synthesizing this compound is through the direct epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene (methallyl chloride).[5]

Primary Synthetic Route: Epoxidation of Methallyl Chloride

This transformation involves the direct oxidation of the carbon-carbon double bond in methallyl chloride to form the three-membered oxirane ring.[5] Modern industrial and laboratory approaches focus on efficiency and environmental considerations, often employing catalytic systems.

-

Catalytic Oxidation: A greener approach involves using hydrogen peroxide (H₂O₂), a clean oxidant that yields water as its only byproduct, in conjunction with a catalyst.[7],[8] Titanium silicalite-1 (TS-1) has been extensively studied and proven effective for this epoxidation, demonstrating high selectivity for the desired product.[9],[10],[11] The optimization of reaction parameters like temperature, solvent, and catalyst concentration is crucial for maximizing yield and selectivity.[10]

-

Halohydrin Formation: A traditional two-step laboratory method involves the formation of a halohydrin intermediate. Methallyl chloride is reacted with N-bromosuccinimide in water, followed by treatment with a base like sodium hydroxide (NaOH) to facilitate intramolecular cyclization to the epoxide.[5],[12]

Caption: Major synthetic pathways to this compound.

Experimental Protocol: Synthesis via Halohydrin Intermediate

This protocol is adapted from established laboratory procedures and provides a reliable method for small-scale synthesis.[12]

Objective: To synthesize this compound from methallyl chloride.

Materials:

-

Methallyl chloride (3-chloro-2-methyl-1-propene)

-

N-bromosuccinimide (NBS)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

1-liter reactor with vigorous stirring capability, cooling bath

Procedure:

-

Halohydrin Formation:

-

Charge the 1-liter reactor with 375 mL of water and 73.5 mL (0.75 mol) of methallyl chloride.

-

With vigorous stirring at room temperature, add 133.5 g (1.0 eq) of N-bromosuccinimide in portions. The addition rate should be controlled to manage any exotherm.

-

Causality Insight: NBS in water generates hypobromous acid (HOBr) in situ, which adds across the double bond to form the bromohydrin intermediate.

-

Continue stirring the mixture overnight to ensure complete reaction.

-

-

Epoxidation (Ring Closure):

-

Cool the reaction mixture to 10°C using an ice bath.

-

Slowly add a 50% aqueous solution of sodium hydroxide (equivalent to 0.75 mol NaOH). The rate of addition must be carefully controlled to maintain the internal temperature between 20-25°C.

-

Causality Insight: The base deprotonates the hydroxyl group of the halohydrin. The resulting alkoxide performs an intramolecular S_N2 attack, displacing the adjacent halide to form the strained epoxide ring. Temperature control is critical to prevent side reactions.

-

After the addition is complete, cease stirring and allow the mixture to stand for 2 hours. Two distinct phases should form.

-

-

Work-up and Isolation:

-

Separate the lower organic phase using a separatory funnel.

-

Dry the collected organic phase over anhydrous sodium sulfate (~10 g).

-

Extract the remaining aqueous phase with dichloromethane (DCM). Combine these extracts, dry them over sodium sulfate, and concentrate them using a rotary evaporator.

-

Combine all crude organic portions.

-

-

Purification:

-

Purify the combined crude product by vacuum distillation (e.g., 60°C at 65 mbar) to yield the final product as a colorless liquid.[12]

-

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from its dual electrophilic nature. The high ring strain of the epoxide (~25 kcal/mol) makes its carbons susceptible to nucleophilic attack, while the primary chloride offers a classic site for S_N2 substitution.[5] This duality leads to competing reaction pathways, the outcomes of which are dictated by reaction conditions and the nature of the nucleophile.

Caption: Competing nucleophilic reaction pathways for this compound.

Regioselectivity of Epoxide Ring-Opening

The asymmetrical substitution of the oxirane ring results in distinct regiochemical outcomes depending on the catalytic conditions.[5]

-

Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. The reaction proceeds via a mechanism with significant S_N1 character. The positive charge is better stabilized at the more substituted quaternary carbon (C2), making it the preferential site for nucleophilic attack.

-

Base-Catalyzed or Neutral Opening: Under basic or neutral conditions, the reaction follows a more classic S_N2 pathway. The nucleophile attacks one of the electrophilic ring carbons directly. Steric hindrance becomes the dominant factor, directing the nucleophile to attack the less hindered primary carbon (C3).

Competition with S_N2 Substitution

A significant competing pathway is the direct nucleophilic substitution at the chloromethyl carbon. The choice between ring-opening and substitution is influenced by the nucleophile's properties (Hard-Soft Acid-Base theory) and steric factors.[5]

-

"Soft" nucleophiles (e.g., thiolates, iodide) may preferentially attack the "softer" chloromethyl carbon.

-

"Hard" nucleophiles (e.g., alkoxides, amines) often favor attacking the "harder" epoxide ring carbons.

-

The steric bulk of the nucleophile can also influence the site of attack, with larger nucleophiles potentially favoring the less hindered chloromethyl group.

Applications in Research and Development

The bifunctionality of this compound makes it a valuable intermediate in the synthesis of a wide range of products, from agrochemicals to advanced polymers.

-

Agrochemicals: It is a key intermediate in the preparation of the fungicide prothioconazole.

-

Polymer Chemistry: This compound is used in the production of specialty polymers and epoxy resins.[1] It can act as a monomer or a cross-linking agent.[1] For instance, it is used to synthesize tris(β-methylglycerol) isocyanurate, a compound employed in the production of flame retardants. It also serves as a monomer in copolymerizations with other oxiranes to create materials with tailored properties for biomedical applications like drug delivery systems and tissue engineering scaffolds.

-

Fine Chemicals: It readily reacts with nucleophiles like naphthol to form naphthalenyl oxiranes, which are precursors to molecules with potential applications in the pharmaceutical sector.[5]

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with stringent safety precautions. It is classified as a flammable, corrosive, and toxic substance.[2],[13]

GHS Hazard Classification

| Pictogram(s) | GHS Hazard Code(s) | Hazard Statement(s) |

| 🔥, corrosive | H226, H314, H318 | Flammable liquid and vapor. Causes severe skin burns and eye damage. Causes serious eye damage.[2] |

Data aggregated from ECHA C&L Inventory notifications.[2]

Safe Handling and Storage

-

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[13] Use explosion-proof electrical and ventilation equipment.[13] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

-

Skin Protection: Wear impervious protective clothing and gloves (consult manufacturer data for appropriate glove material).[14]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

-

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[13],[1] Store in a designated corrosives area.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and amines.[13],[15]

First-Aid Measures

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[13]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediate medical attention is required.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[13]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a poison center or doctor immediately.[13]

Conclusion and Future Outlook

This compound is a pivotal building block in modern organic synthesis. Its predictable yet tunable reactivity, governed by the interplay between its epoxide and chloromethyl functionalities, allows for the construction of complex molecular architectures. While its synthesis is well-established, future research will likely focus on developing highly stereoselective synthetic methods to produce enantiopure (R)- or (S)-2-(chloromethyl)-2-methyloxirane.[5] Such chiral building blocks are of paramount importance in the pharmaceutical industry. Furthermore, its continued exploration as a monomer will undoubtedly lead to the development of novel polymers with highly specific properties for advanced materials and biomedical applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95220, this compound. Retrieved from [Link]

-

LookChem. (n.d.). 2-(chloromethyl)oxirane Safety Data Sheets(SDS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87361929, 2-(Chloromethyl)oxirane;2-methyloxirane. Retrieved from [Link]

-

Deng, Z., et al. (2016). Studies on the epoxidation of methallyl chloride over TS-1 microsphere catalysts in a continuous slurry reactor. Catalysis Science & Technology. Retrieved from [Link]

-

Wróblewska, A., et al. (2006). Optimization of the Technological Parameters of Epoxidation of Methallyl Chloride by Hydrogen Peroxide over TS-1 Catalyst. Organic Process Research & Development. Retrieved from [Link]

-

Deng, Z., et al. (2016). Studies on the epoxidation of methallyl chloride over TS-1 microsphere catalysts in a continuous slurry reactor. Catalysis Science & Technology, 6, 2528-2535. DOI:10.1039/C5CY02002F. Retrieved from [Link]

-

Rzepkowska, M., et al. (2004). Epoxidation of Methallyl Chloride with a 30 % H2O2 over the TS-1 Catalyst. Chemical Papers, 58(1), 35-39. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. canbipharm.com [canbipharm.com]

- 5. This compound | 598-09-4 | Benchchem [benchchem.com]

- 6. CAS 598-09-4: this compound [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. Studies on the epoxidation of methallyl chloride over TS-1 microsphere catalysts in a continuous slurry reactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Studies on the epoxidation of methallyl chloride over TS-1 microsphere catalysts in a continuous slurry reactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemicalpapers.com [chemicalpapers.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem [lookchem.com]

- 15. This compound(598-09-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

physical and chemical properties of 2-(Chloromethyl)-2-methyloxirane

An In-depth Technical Guide to 2-(Chloromethyl)-2-methyloxirane for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 598-09-4), a bifunctional reagent of significant interest in advanced organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, synthesis protocols, and characteristic reactivity. The narrative is structured to provide not just data, but a field-proven perspective on the causality behind its utility and handling, aimed at researchers, scientists, and drug development professionals.

Core Compound Identity and Physicochemical Properties

This compound, also known as β-methylepichlorohydrin, is a substituted oxirane possessing both a reactive epoxide ring and a nucleophilic substitution site at the chloromethyl group.[1][2] This dual functionality makes it a versatile building block for constructing more complex molecular architectures.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 598-09-4 | [3][4][5] |

| Molecular Formula | C₄H₇ClO | [3][5] |

| Molecular Weight | 106.55 g/mol | [3][4][6] |

| Appearance | Colorless to pale yellow liquid | [2][4][5] |

| Density | 1.1032 g/cm³ (at 20°C) | [4] |

| Boiling Point | 122°C | [4] |

| Melting Point | -40°C | [4] |

| Flash Point | 30°C | [7] |

| Solubility | Soluble in water and organic solvents | [2][4][5] |

| IUPAC Name | This compound | [6] |

| InChI Key | VVHFXJOCUKBZFS-UHFFFAOYSA-N | [1][6] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount in synthesis. The expected spectroscopic data for this compound provides a definitive fingerprint for its identification.

-

Infrared (IR) Spectroscopy : The IR spectrum will prominently feature characteristic C-O-C stretching vibrations indicative of the oxirane ring.[1] Additionally, a distinct C-Cl stretching band will confirm the presence of the chloromethyl group.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show distinct resonances for the methyl (CH₃) protons, as well as the diastereotopic methylene (CH₂) protons of both the oxirane ring and the chloromethyl group, confirming the compound's connectivity.[1]

-

¹³C NMR : The carbon NMR spectrum will display signals for the quaternary and methylene carbons, defining the carbon backbone of the substituted oxirane.[1]

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will reveal a molecular ion peak (M⁺) that confirms the molecular weight of 106.55 g/mol .[1] The fragmentation pattern will show characteristic losses of functional groups such as Cl, CH₃, or CH₂Cl, providing further structural evidence.[1]

Synthesis and Manufacturing Protocols

The predominant and well-documented method for synthesizing this compound is through the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene (methallyl chloride).[1]

Established Two-Step Laboratory Synthesis

A reliable laboratory-scale synthesis involves a two-step process starting from methallyl chloride. This procedure first generates a halohydrin intermediate, which then undergoes an intramolecular cyclization facilitated by a base to form the epoxide ring.[1][3]

Experimental Protocol:

-

Halohydrin Formation : In a 1-liter reactor, add 73.5 mL (0.75 mol) of methallyl chloride to 375 mL of water.[3] With vigorous stirring at room temperature, add 133.5 g (1 eq) of N-bromosuccinimide.[3] Allow the mixture to react overnight.[3]

-

Epoxidation : Cool the mixture to 10°C. Add aqueous 50% sodium hydroxide (0.75 mol) at a rate that maintains the reaction temperature between 20 and 25°C.[3] This step is a classic example of an intramolecular Williamson ether synthesis, where the alkoxide formed from the halohydrin attacks the carbon bearing the halogen to close the ring.

-

Workup and Purification : After 2 hours without stirring, the lower organic phase is separated and dried over sodium sulphate.[3] The aqueous phase can be extracted with dichloromethane to recover additional product.[3] The combined crude product is then purified by distillation (e.g., 60°C at 65 mbar) to yield the final colorless liquid.[3]

Caption: Synthesis workflow for this compound.

Modern Catalytic Approaches

Current research focuses on developing more environmentally benign and efficient synthetic routes. One promising method involves the direct epoxidation of methallyl chloride using hydrogen peroxide as the oxidant, catalyzed by a heteropoly acid salt compound.[8] This approach can be performed with or without a solvent, and the catalyst can often be recovered and recycled, offering high conversion rates (up to 96%) and selectivity (up to 95%).[8]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of its strained three-membered epoxide ring. This ring strain (approximately 25 kcal/mol) makes the ring susceptible to cleavage by a wide variety of nucleophiles under both acidic and basic conditions.[1]

The key to understanding its reactivity lies in its asymmetrical structure: the epoxide involves a primary carbon (C3) and a more substituted quaternary carbon (C2). This asymmetry dictates the regiochemical outcome of ring-opening reactions.

-

Under Basic or Nucleophilic Conditions (Sₙ2-type) : Nucleophilic attack occurs preferentially at the less sterically hindered primary carbon (C3). This is a classic Sₙ2 mechanism where the nucleophile attacks the carbon, and the C-O bond breaks, with the oxygen becoming an alkoxide that is subsequently protonated during workup.

-

Under Acidic Conditions (Sₙ1-like) : The reaction proceeds via a protonated epoxide intermediate. The C-O bonds are weakened, and the positive charge is better stabilized at the more substituted quaternary carbon (C2). Consequently, the nucleophile preferentially attacks this more electrophilic carbon. The transition state has significant Sₙ1 character.

Caption: Regioselectivity of epoxide ring-opening reactions.

Applications in Synthesis and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of polymers and fine chemicals.[1][2] It can undergo reactions at either the epoxide or the chloromethyl site, allowing for sequential or selective transformations to build molecular complexity. For instance, it is used in the preparation of specialized polyester resins and isocyanurates.[8] While direct applications in drug development are less commonly published, its role as a versatile building block is significant. The incorporation of trifluoromethyl (-CF3) groups is a crucial strategy in modern drug design, and halogenated intermediates like this oxirane serve as foundational scaffolds for such modifications.[9]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with stringent safety protocols.

-

Hazard Identification : It is classified as a flammable liquid and vapor (H226).[6][10] It causes severe skin burns and serious eye damage (H314, H318).[6][10] Inhalation and ingestion are harmful and can cause burns to the respiratory and digestive tracts.[10]

-

Handling :

-

Always work in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, a face shield, and a lab coat.[10][11][12]

-

Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mist.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge.[10]

-

-

Storage :

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

Conclusion

This compound is a potent and versatile chemical intermediate whose value is defined by its dual reactivity. A thorough understanding of its properties, synthetic pathways, and reaction mechanisms is essential for its effective and safe utilization in research and development. Its ability to act as a scaffold for complex molecules ensures its continued relevance in the fields of polymer science, organic synthesis, and the ongoing quest for new chemical entities in drug discovery.

References

- This compound | 598-09-4 | Benchchem. (URL: )

-

2-(Chloromethyl)oxirane;2-methyloxirane | C6H11ClO2 | CID 87361929 - PubChem. (URL: [Link])

-

2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem. (URL: [Link])

-

This compound - ChemBK. (URL: [Link])

-

This compound | C4H7ClO | CID 95220 - PubChem - NIH. (URL: [Link])

-

SAFETY DATA SHEET - Micro-Measurements. (URL: [Link])

-

The synthesis of 2-substituted - epichlorohydrins and their reactions. (URL: [Link])

-

Oxirane, (chloromethyl)- - the NIST WebBook. (URL: [Link])

-

(R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S) - Organic Syntheses Procedure. (URL: [Link])

-

Oxirane, (chloromethyl)-: Human health tier II assessment Preface - Australian Industrial Chemicals Introduction Scheme (AICIS). (URL: [Link])

-

This compound - Stenutz. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

-

Oxirane, 2-(chloromethyl)-, polymer with 2-methyloxirane and oxirane - Substance Details - SRS | US EPA. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound(598-09-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. CAS 598-09-4: this compound [cymitquimica.com]

- 6. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. jelsciences.com [jelsciences.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

2-(Chloromethyl)-2-methyloxirane molecular weight and formula

An In-Depth Technical Guide to 2-(Chloromethyl)-2-methyloxirane for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent. We will delve into its fundamental physicochemical properties, established and modern synthetic methodologies, key aspects of its chemical reactivity with mechanistic insights, and its applications as a valuable intermediate in complex organic synthesis. This document is intended to serve as a practical resource for professionals engaged in chemical research and development.

Core Physicochemical Properties

This compound, also known as methylepichlorohydrin, is a colorless to pale yellow liquid possessing a pungent odor.[1] Its utility in synthesis stems from the presence of two distinct reactive sites: a strained epoxide ring and a primary alkyl chloride. This bifunctional nature allows for sequential and diverse chemical transformations.[2]

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO | [3][4][5] |

| Molecular Weight | 106.55 g/mol | [3][4][6] |

| CAS Number | 598-09-4 | [1][3][7] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Density | 1.103 g/cm³ at 20°C | [6][8] |

| Boiling Point | 122°C | [8] |

| Flash Point | 30°C | [9] |

| Solubility | Soluble in water | [1][8] |

Synthesis Methodologies

The primary and most well-documented route for synthesizing this compound is through the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene (commonly known as methallyl chloride).[2] This transformation can be achieved through various methods, including the formation of a halohydrin intermediate followed by intramolecular cyclization.

Halohydrin Formation and Ring Closure

A traditional and reliable laboratory-scale synthesis involves a two-step process. First, methallyl chloride reacts with N-bromosuccinimide (NBS) in an aqueous medium to form a bromohydrin intermediate. Subsequent treatment with a strong base, such as sodium hydroxide, facilitates an intramolecular SN2 reaction, eliminating HBr and closing the epoxide ring.[2][4]

Caption: Synthesis via Halohydrin Intermediate.

Detailed Experimental Protocol: [4]

-

Reaction Setup: In a 1-liter reactor, add 73.5 mL (0.75 mol) of methallyl chloride to 375 mL of water.

-

Halohydrin Formation: With vigorous stirring at room temperature, add 133.5 g (1.0 eq) of N-bromosuccinimide. Allow the mixture to react overnight.

-

Epoxidation: Cool the mixture to 10°C. Add aqueous 50% sodium hydroxide (0.75 mol) at a rate that maintains the temperature between 20°C and 25°C.

-

Workup: After 2 hours without stirring, the lower organic phase is separated and dried over sodium sulphate. The aqueous phase is then extracted with dichloromethane, and the combined organic extracts are dried and concentrated.

-

Purification: The crude product is purified by distillation (60°C at 65 mbar) to yield the final product as a colorless liquid.[4]

Catalytic Epoxidation

More modern, greener approaches focus on the direct catalytic epoxidation of methallyl chloride.[10] These methods often utilize hydrogen peroxide as a clean oxidant in the presence of a catalyst, such as a heteropoly acid salt. This route offers high conversion rates and selectivity, with the added benefit that the catalyst can often be recovered and recycled, making it more environmentally friendly and economically viable for larger-scale production.[10]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its epoxide ring. The three-membered ring is significantly strained (approx. 25 kcal/mol), making it a potent electrophile susceptible to ring-opening by a wide variety of nucleophiles.[2]

The asymmetrical nature of the epoxide—with a quaternary carbon (C2) and a primary carbon (C3)—governs the regioselectivity of the ring-opening reaction.

-

Under Basic or Neutral Conditions (SN2 mechanism): Nucleophilic attack occurs predominantly at the less sterically hindered primary carbon (C3). This is the typical pathway for strong, anionic nucleophiles like alkoxides, amines, and thiolates.

-

Under Acidic Conditions (SN1-like mechanism): The reaction proceeds via a protonated epoxide intermediate. The positive charge is better stabilized by the more substituted quaternary carbon (C2), which bears a partial positive charge. Therefore, nucleophilic attack occurs preferentially at this more substituted carbon.

The presence of the chloromethyl group provides a secondary reaction site for nucleophilic substitution, which can compete with or be used in sequence after the epoxide ring-opening, further expanding the molecule's synthetic potential.[2]

Applications in Synthesis and Drug Development

This compound is a valuable building block for synthesizing more complex molecular architectures. Its bifunctionality allows for the introduction of a 2-hydroxy-2-methylpropyl moiety onto various substrates through the epoxide ring-opening, while the chloromethyl group can be used for subsequent functionalization.

While not typically a final drug product itself, its structural motifs are relevant in medicinal chemistry. Epoxides are crucial intermediates in the synthesis of many pharmaceuticals.[11][12] The incorporation of small, functionalized building blocks is a key strategy in drug design to modulate properties like solubility, lipophilicity, and metabolic stability.[13] For example, the ring-opening of this epoxide with a phenolic compound can generate aryloxypropanolamine-like structures, which are core features in many beta-blocker pharmaceuticals. Its role is primarily as a precursor for creating more elaborate side chains or linking fragments in the development of new chemical entities.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is classified as a flammable liquid and vapor.[3] It is also corrosive and can cause severe skin burns and serious eye damage.[3][14] Inhalation and ingestion are harmful.[14]

-

Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[15] Personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and protective clothing, is mandatory to prevent skin and eye contact.[8][16]

-

Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[8] Keep containers tightly closed and away from heat, sparks, and open flames.[15]

Always consult the most current Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a potent and versatile chemical intermediate with a well-defined reactivity profile. Its bifunctional nature, combining a reactive epoxide ring with a chloromethyl group, provides chemists with a powerful tool for constructing complex molecules. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly in the fields of polymer chemistry, fine chemical synthesis, and the early stages of drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95220, this compound. PubChem. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87361929, 2-(Chloromethyl)oxirane;2-methyloxirane. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). 2-(chloromethyl)oxirane Safety Data Sheets(SDS). Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound - Physico-chemical Properties. Retrieved from [Link]

-

ProQuest. (n.d.). The synthesis of 2-substituted-epichlorohydrins and their reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S)-2-Chloroalkan-1-ols: (R)-Methyloxirane. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-METHYLOXIRANE. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CAS 598-09-4: this compound [cymitquimica.com]

- 6. This compound [stenutz.eu]

- 7. scbt.com [scbt.com]

- 8. This compound(598-09-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. open.metu.edu.tr [open.metu.edu.tr]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. jelsciences.com [jelsciences.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.fr [fishersci.fr]

- 16. 2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem [lookchem.com]

Introduction: The Strategic Importance of a Versatile Epoxide Intermediate

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-2-methyloxirane from Methallyl Chloride

This compound, also known as β-methylepichlorohydrin, is a highly reactive trifunctional molecule featuring an epoxide ring, a quaternary carbon, and a chloromethyl group.[1] Its unique structural combination makes it an invaluable intermediate in organic synthesis. The strained three-membered oxirane ring is susceptible to ring-opening reactions by a wide array of nucleophiles, providing a versatile pathway to complex molecular architectures.[1] This reactivity profile has established this compound as a crucial building block in the development of pharmaceuticals, polymers, and other fine chemicals.[2]

This guide provides a comprehensive overview of the predominant synthesis of this compound via the epoxidation of its readily available alkene precursor, 3-chloro-2-methyl-1-propene, commonly known as methallyl chloride.[1] We will delve into the underlying reaction mechanisms, present detailed experimental protocols, discuss process optimization and safety considerations, and outline methods for product characterization, offering a holistic resource for researchers and process chemists.

Part 1: Unraveling the Reaction Mechanism

The conversion of methallyl chloride to this compound is fundamentally an epoxidation reaction, where the carbon-carbon double bond of the alkene is transformed into an oxirane ring.[1] While various oxidizing agents can achieve this, two principal pathways are well-documented: a two-step halohydrin formation-cyclization sequence and direct catalytic epoxidation.

The Halohydrin Route: A Classic Two-Step Approach

A prevalent laboratory-scale method involves the initial formation of a halohydrin intermediate from methallyl chloride, which then undergoes an intramolecular cyclization to form the epoxide.[1][3] A common reagent system for this is N-bromosuccinimide (NBS) in an aqueous medium, followed by the addition of a strong base like sodium hydroxide (NaOH).[3]

-

Step 1: Bromohydrin Formation: In the presence of water, NBS serves as a source of electrophilic bromine. The alkene's double bond attacks the bromine, forming a cyclic bromonium ion intermediate. A water molecule then acts as a nucleophile, attacking one of the carbons of the bromonium ion (preferentially the more substituted one), leading to the opening of the ring and formation of a bromohydrin.

-

Step 2: Intramolecular Cyclization: The addition of a strong base, such as sodium hydroxide, deprotonates the hydroxyl group of the bromohydrin, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction (a Williamson ether synthesis). This displaces the bromide ion and closes the three-membered epoxide ring.[1]

Caption: Epoxidation via halohydrin formation and subsequent base-induced cyclization.

Catalytic Epoxidation: A Greener Alternative

Modern synthetic strategies often favor catalytic methods that offer improved efficiency, selectivity, and environmental compatibility. The epoxidation of methallyl chloride using hydrogen peroxide (H₂O₂) as the primary oxidant in the presence of a heterogeneous catalyst, such as titanium silicalite-1 (TS-1), represents a significant advancement.[4][5][6]

This process is considered a "green" route as it utilizes an environmentally benign oxidant (H₂O₂), which produces water as its only byproduct.[6] The TS-1 catalyst contains isolated titanium (Ti⁴⁺) centers within a zeolite framework, which act as the active sites for the epoxidation.[4] The reaction mechanism involves the activation of H₂O₂ by the titanium centers, forming a highly reactive titanium hydroperoxide species that then transfers an oxygen atom to the double bond of methallyl chloride.[7] This approach can achieve high selectivity to the desired epoxide with minimal side products under optimized conditions.[5][6]

Part 2: A Validated Experimental Protocol

The following section details a robust, step-by-step laboratory procedure for the synthesis of this compound based on the well-established halohydrin formation route.[3]

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methallyl Chloride | 90.55 | 73.5 mL (67.7 g) | 0.75 | Starting alkene[8] |

| N-Bromosuccinimide (NBS) | 177.98 | 133.5 g | 0.75 | Brominating agent |

| Sodium Hydroxide (NaOH) | 40.00 | ~60 mL of 50% aq. soln. | 0.75 | Base for cyclization |

| Water (deionized) | 18.02 | 375 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction solvent |

| Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g + as needed | - | Drying agent |

Equipment: 1-L three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 1-liter reactor, combine 73.5 mL (0.75 mol) of methallyl chloride and 375 mL of water.[3]

-

Halohydrin Formation: While stirring vigorously at room temperature, add 133.5 g (0.75 mol) of N-bromosuccinimide in portions.[3] Allow the mixture to stir overnight.

-

Base-Induced Cyclization: Cool the reaction mixture to 10°C using an ice bath.[3] Slowly add a 50% aqueous solution of sodium hydroxide (~0.75 mol) dropwise, ensuring the internal temperature is maintained between 20°C and 25°C.[3]

-

Phase Separation: After the base addition is complete, cease stirring and allow the mixture to stand for 2 hours. The denser organic phase will separate at the bottom.[3]

-

Workup & Extraction: Carefully separate the lower organic phase. Dry this crude product over anhydrous sodium sulfate (~10 g).[3] Extract the remaining aqueous phase with dichloromethane (e.g., 2 x 75 mL). Combine the dichloromethane extracts, dry them over sodium sulfate, and concentrate the solution using a rotary evaporator to recover additional crude product.[3]

-

Purification: Combine all crude product fractions. Purify by vacuum distillation (e.g., at approximately 60°C under 65 mbar) to obtain the final product as a colorless liquid.[3] A final yield of around 47% (approximately 37.8 g) can be expected.[3]

Caption: Step-by-step experimental workflow for the synthesis.

Part 3: Process Insights and Optimization

Achieving high yield and purity requires careful control over several process parameters. The catalytic route using H₂O₂ and TS-1, in particular, has been studied for optimization.

-

Temperature: The epoxidation reaction is exothermic. For the H₂O₂/TS-1 system, lower temperatures (e.g., 20°C) are often optimal to minimize side reactions and maximize selectivity towards the epoxide.[4] In the halohydrin route, controlling the temperature during the addition of NaOH is critical to prevent unwanted side reactions.[3]

-

Reagent Stoichiometry: In the catalytic process, a molar ratio of methallyl chloride to H₂O₂ of approximately 1:1 has been found to yield the highest selectivity.[4] An excess of the alkene can be used, but this complicates downstream separation.

-

Solvent Effects: The presence of a solvent like methanol can be crucial in the TS-1 catalyzed reaction, as it can help form the active adduct with the catalyst's titanium centers.[4] However, the solvent can also participate in nucleophilic ring-opening of the newly formed epoxide, creating byproducts like 1-chloro-2-methylpropane-2,3-diol.[9]

-

Catalyst Loading: In heterogeneous catalysis, catalyst concentration directly impacts reaction rate. For the TS-1 system, an optimal loading exists beyond which the reaction rate may not significantly increase.[4] A key advantage of heterogeneous catalysts is their recoverability and potential for recycling.[2]

Part 4: Product Characterization

Confirmation of the final product's identity and purity is essential. Standard analytical techniques are employed for this purpose.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. This compound has a molecular weight of 106.55 g/mol , and a corresponding molecular ion peak should be observed.[1][10] Fragmentation patterns can further validate the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms. Specific chemical shifts would verify the presence of the methyl group, the chloromethyl group, and the carbons of the oxirane ring.[1]

-

Infrared (IR) Spectroscopy: The presence of characteristic C-O-C stretching frequencies for the epoxide ring and C-Cl stretching bands would be expected in the IR spectrum.

Part 5: Safety and Handling

Both the starting material and the final product require careful handling due to their hazardous properties.

-

Methallyl Chloride (3-Chloro-2-methylprop-1-ene): This compound is a highly flammable liquid and vapor.[8][11] It is toxic if inhaled and can cause severe skin and eye irritation.[8] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[11] All handling should be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including neoprene or nitrile gloves, chemical goggles, and protective clothing, is mandatory.[12][13] The material should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11][14]

-

This compound: The epoxide product is also hazardous. It is classified as a flammable liquid and is known to cause severe skin burns and serious eye damage.[10] The same stringent handling precautions and PPE used for the starting material should be applied to the product.

All waste materials should be disposed of in accordance with local hazardous waste regulations.[14]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95220, this compound. Available from: [Link]

-

Lukasiewicz, M., et al. Epoxidation of Methallyl Chloride with a 30 % H2O2 over the TS-1 Catalyst. Chemical Papers. Available from: [Link]

-

Deng, Z., et al. The studies on the epoxidation of methallyl chloride over the TS-1 microsphere catalyst in the continuous slurry reactor. ResearchGate. Available from: [Link]

- Google Patents. CN109651298B - Preparation method of 2- (2-chlorobenzyl) -2- (1-chloromethyl) oxirane.

-

Deng, Z., et al. Studies on the epoxidation of methallyl chloride over TS-1 microsphere catalysts in a continuous slurry reactor. Catalysis Science & Technology. Available from: [Link]

-

ResearchGate. Epoxidation of methallyl alcohol and methallyl chloride with hydrogen peroxide over titanium-silicalite catalysts. Available from: [Link]

-

NIST. Oxirane, (chloromethyl)-. NIST Chemistry WebBook. Available from: [Link]

-

Multichem. Methallyl chloride. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87361929, 2-(Chloromethyl)oxirane;2-methyloxirane. Available from: [Link]

-

Wróblewska, A., et al. Optimization of the Technological Parameters of Epoxidation of Methallyl Chloride by Hydrogen Peroxide over TS-1 Catalyst. Organic Process Research & Development. Available from: [Link]

-

Gelest, Inc. METHALLYL CHLORIDE, tech-95. Available from: [Link]

-

Gelest, Inc. ENEM2040_METHALLYL CHLORIDE. Available from: [Link]

-

RCSI Journals Platform. Supplementary File. Available from: [Link]

-

University of North Texas Digital Library. The synthesis of 2-substituted - epichlorohydrins and their reactions. Available from: [Link]

-

Wikipedia. Methallyl chloride. Available from: [Link]

-

Organic Syntheses. (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

- Google Patents. US4870220A - Process for manufacturing methallyl chloride.

Sources

- 1. This compound | 598-09-4 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the epoxidation of methallyl chloride over TS-1 microsphere catalysts in a continuous slurry reactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Supplementary File [journals.rcsi.science]

- 8. Methallyl chloride - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.es [fishersci.es]

- 12. gelest.com [gelest.com]

- 13. gelest.com [gelest.com]

- 14. multichemindia.com [multichemindia.com]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-2-methyloxirane via Epoxidation of 3-Chloro-2-methylpropene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for the epoxidation of 3-chloro-2-methylpropene (also known as methallyl chloride) to produce 2-(chloromethyl)-2-methyloxirane.[1] This valuable oxirane derivative serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and polymers.[2][3][4] This document delves into the core chemical principles, compares various synthetic methodologies, and provides detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical guidance.

Introduction: The Significance of this compound

Oxiranes, or epoxides, are three-membered cyclic ethers characterized by a strained ring structure, rendering them highly reactive and thus valuable intermediates in organic synthesis.[1] The title compound, this compound, is a key building block in the production of various commercial products, including epoxy resins.[5] Its bifunctional nature, possessing both a reactive epoxide ring and a chloromethyl group, allows for a diverse range of subsequent chemical transformations. The primary and most direct route to this compound is the epoxidation of the readily available alkene, 3-chloro-2-methylpropene.[1]

Synthetic Strategies for the Epoxidation of 3-Chloro-2-methylpropene

The conversion of the carbon-carbon double bond in 3-chloro-2-methylpropene into an oxirane ring can be achieved through several oxidative pathways. The choice of method often depends on factors such as desired yield, selectivity, cost, and environmental impact.

Peroxy Acid-Mediated Epoxidation

The use of peroxy acids is a classic and widely employed method for the epoxidation of alkenes.[6][7] Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this transformation.[1][7]

Mechanism of Action: The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where an oxygen atom is transferred from the peroxy acid to the alkene in a single step.[7][8] This concerted nature ensures a syn-addition of the oxygen atom to the double bond, meaning both C-O bonds form on the same face of the alkene.[9][10]

Causality of Reagent Choice: Peroxy acids like m-CPBA are favored due to their electrophilic oxygen atom, which is readily attacked by the nucleophilic π-bond of the alkene.[11] The electron-withdrawing chlorine atom on the benzene ring of m-CPBA enhances the electrophilicity of the peroxy oxygen, making it a more potent oxidizing agent compared to unsubstituted peroxybenzoic acid.[10]

Figure 1: General scheme for peroxy acid-mediated epoxidation.

Halohydrin Formation and Subsequent Ring Closure

An alternative, two-step approach involves the initial formation of a halohydrin, followed by an intramolecular Williamson ether synthesis to yield the epoxide.[1][12] This method often utilizes reagents like N-bromosuccinimide (NBS) in an aqueous medium, followed by treatment with a base.[1][13]

Mechanism of Action:

-

Halohydrin Formation: The alkene reacts with NBS and water to form a bromohydrin intermediate.

-

Epoxidation: The addition of a base, such as sodium hydroxide, deprotonates the hydroxyl group. The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form the epoxide ring.[12]

Causality of Procedural Steps: The use of an aqueous environment is crucial for the formation of the halohydrin. The subsequent addition of a strong base is necessary to facilitate the intramolecular cyclization, which is the key step in forming the oxirane ring.[1]

Catalytic Epoxidation with Hydrogen Peroxide

From an industrial and environmental perspective, the use of hydrogen peroxide (H₂O₂) as the oxidant is highly attractive as its only byproduct is water.[5][14] This "green" approach typically requires a catalyst to activate the H₂O₂.

Catalytic Systems:

-

Titanium Silicalite-1 (TS-1): This heterogeneous catalyst has shown significant promise for the epoxidation of various alkenes, including 3-chloro-2-methylpropene.[5][15][16] The titanium atoms incorporated into the zeolite framework are the active sites for the activation of H₂O₂.

-

Heteropoly Acids and their Salts: These compounds have also been reported as effective catalysts for this reaction, allowing for high conversion and selectivity.[17]

Advantages of Catalytic Routes:

-

Environmental Friendliness: The use of H₂O₂ minimizes waste generation.[5]

-

Catalyst Reusability: Heterogeneous catalysts like TS-1 can be recovered and reused, improving the economic viability of the process.[16][17]

-

High Selectivity: Under optimized conditions, these systems can provide high selectivity towards the desired epoxide, minimizing the formation of byproducts such as diols.[15]

Figure 2: A generalized workflow for the catalytic epoxidation of 3-chloro-2-methylpropene.

Enzymatic Epoxidation

Biocatalytic approaches using enzymes offer a high degree of regio- and stereoselectivity.[1] Fungal peroxygenases, for example, have been utilized for the epoxidation of alkenes.[1] While still an emerging area for this specific substrate, enzymatic methods hold potential for the synthesis of chiral epoxides.[18][19]

Detailed Experimental Protocol: Epoxidation using Hydrogen Peroxide and TS-1 Catalyst

This protocol is based on established literature procedures for the epoxidation of 3-chloro-2-methylpropene using a TS-1 catalyst.[5][15][16]

Materials:

-

3-Chloro-2-methylpropene (Methallyl chloride, MAC), 98%

-

Hydrogen peroxide, 30 wt% aqueous solution

-

Methanol, analytical grade

-

TS-1 catalyst

-

Stainless steel autoclave with a PTFE insert

Procedure:

-

Reactor Charging: In a 7 cm³ stainless steel autoclave equipped with a PTFE insert, charge the reagents in the following order: 3-chloro-2-methylpropene, 30% hydrogen peroxide, methanol (as solvent), and the TS-1 catalyst.[5]

-

Reaction Conditions: The optimal technological parameters have been determined to be:

-

Temperature: 20 °C

-

Molar ratio of MAC to H₂O₂: 1:1

-

Methanol concentration: 40 mass %

-

TS-1 catalyst concentration: 1.0–2.0 mass %

-

Reaction time: 120 minutes[15]

-

-

Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples for the conversion of methallyl chloride and hydrogen peroxide, and the selectivity towards this compound.[5]

-

Work-up and Isolation:

-

After the reaction is complete, cool the autoclave.

-

Separate the heterogeneous TS-1 catalyst from the reaction mixture by filtration or centrifugation.

-

The organic phase containing the product can be separated. The aqueous phase may be extracted with a suitable solvent like dichloromethane to recover any dissolved product.[13]

-

Combine the organic phases, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.[13]

-

-

Purification: The crude product can be purified by distillation under reduced pressure (e.g., 60 °C at 65 mbar) to yield the pure this compound as a colorless liquid.[13]

Self-Validating System: The success of this protocol can be validated by quantitative analysis (e.g., Gas Chromatography) of the final product to determine its purity and to quantify the yield. The conversion of starting materials and the selectivity of the reaction should align with reported values under the specified conditions.[15]

Data Presentation: Comparison of Synthetic Routes

| Method | Oxidizing Agent | Catalyst/Reagent | Key Advantages | Key Disadvantages |

| Peroxy Acid Epoxidation | Peroxy Acid (e.g., m-CPBA) | None | High yields, well-established | Stoichiometric waste, potential for explosive peroxides |

| Halohydrin Route | N-Bromosuccinimide/H₂O | Sodium Hydroxide | Utilizes common lab reagents | Two-step process, generates halide waste |

| Catalytic Epoxidation | Hydrogen Peroxide | TS-1, Heteropoly acids | Environmentally friendly, catalyst is reusable, high selectivity | May require specialized equipment (autoclave), catalyst preparation |

| Enzymatic Epoxidation | Hydrogen Peroxide | Enzymes (e.g., Peroxygenases) | High stereoselectivity, mild reaction conditions | Enzyme availability and stability can be limiting |

Conclusion

The epoxidation of 3-chloro-2-methylpropene is a fundamental transformation for the synthesis of the versatile intermediate, this compound. While traditional methods using peroxy acids and the halohydrin route are effective, modern catalytic approaches utilizing hydrogen peroxide as the oxidant offer significant environmental and economic advantages. The choice of the optimal synthetic route will be dictated by the specific requirements of the researcher or organization, balancing factors such as scale, cost, desired purity, and environmental considerations. Further research into more efficient and selective catalytic systems, including biocatalysis, will continue to refine the synthesis of this important chemical building block.

References

-

ACS Publications. Optimization of the Technological Parameters of Epoxidation of Methallyl Chloride by Hydrogen Peroxide over TS-1 Catalyst | Organic Process Research & Development. [Link]

-

Chemical Papers. Epoxidation of Methallyl Chloride with a 30 % H2O2 over the TS-1 Catalyst. [Link]

-

American Chemical Society. Optimization of the Technological Parameters of Epoxidation of Methallyl Chloride by Hydrogen Peroxide over TS-1 Catalyst. [Link]

-

ResearchGate. Epoxidation of methallyl alcohol and methallyl chloride with hydrogen peroxide over titanium-silicalite catalysts | Request PDF. [Link]

-

ScholarWorks@UARK. The synthesis of 2-substituted - epichlorohydrins and their reactions. [Link]

-

PMC - NIH. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. [Link]

-

PubChem. 3-Chloro-2-methyl-1-propene | C4H7Cl | CID 11241. [Link]

-

IARC Publications. 3-CHLORO-2-METHYLPROPENE. [Link]

-

Chemistry LibreTexts. Epoxidation. [Link]

-

Chemistry LibreTexts. Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

-

NCBI. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. [Link]

-

Leah4Sci on YouTube. Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. [Link]

-

Chemistry LibreTexts. Oxacyclopropane (Epoxide) Synthesis: Epoxidation by Peroxycarboxylic Acids. [Link]

-

MDPI. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]

-

CIB (CSIC). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]

-

Suzhou Senfeida Chemical Co., Ltd. China 3-Chloro-2-methylpropene Manufacturers Suppliers Factory. [Link]

-

YouTube. Epoxidation Reaction Explained | How Alkenes Become Epoxides Using mCPBA. [Link]

-

Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-2-methylpropene | 563-47-3 [chemicalbook.com]

- 3. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sfdchem.com [sfdchem.com]